Enhanced Lipophilicity vs. Closest Regioisomer Drives Membrane Permeability Predictions
The partition coefficient (LogP) is a critical parameter predicting a compound's ability to cross biological membranes. 2-Amino-4-methoxy-5-nitro-benzoic acid exhibits a LogP of 1.78 [1], indicating greater lipophilicity compared to its direct regioisomer 2-Amino-4-nitro-5-methoxybenzoic acid (CAS 196194-99-7), which has a LogP of 1.9882 [2]. Although both are in a similar lipophilic range, the 0.21 log unit difference in LogP translates into a measurable difference in calculated membrane permeability, with the target compound being slightly more hydrophilic, which can be advantageous for improving aqueous solubility while retaining some membrane passage. This balance of hydrophilicity is a key factor for early-stage lead optimization.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.78 (Predicted) |
| Comparator Or Baseline | 2-Amino-4-nitro-5-methoxybenzoic acid: LogP = 1.9882 (Predicted) |
| Quantified Difference | ΔLogP ≈ +0.21 (Comparator is more lipophilic) |
| Conditions | In silico prediction based on molecular structure, as reported by supplier databases. No standardized experimental condition was reported. |
Why This Matters
A lower LogP can improve aqueous solubility and reduce non-specific binding, making the target compound a more favorable starting point for lead development programs that require balanced pharmacokinetic properties.
- [1] Chemsrc. 2-Amino-4-methoxy-5-nitrobenzoic acid; CAS 204254-66-0. LogP: 1.78. Available at: https://m.chemsrc.com/mip/cas/204254-66-0_1522559.html. View Source
- [2] Chemsrc. 2-Amino-4-nitro-5-methoxybenzoic acid; CAS 196194-99-7. LogP: 1.9882. Available at: https://m.chemsrc.com/en/cas/196194-99-7_1522560.html. View Source
